N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide
CAS No.: 94094-52-7
Cat. No.: VC17020630
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 94094-52-7 | 
|---|---|
| Molecular Formula | C23H26N2O5 | 
| Molecular Weight | 410.5 g/mol | 
| IUPAC Name | N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]acetamide | 
| Standard InChI | InChI=1S/C23H26N2O5/c1-17(26)24-19-5-9-23(28)21(16-19)22(27)8-4-18-2-6-20(7-3-18)30-15-12-25-10-13-29-14-11-25/h2-9,16,28H,10-15H2,1H3,(H,24,26)/b8-4+ | 
| Standard InChI Key | RFROWBDDKBXKPH-XBXARRHUSA-N | 
| Isomeric SMILES | CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)OCCN3CCOCC3 | 
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)OCCN3CCOCC3 | 
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide, reveals its core components:
- 
A central phenyl ring substituted at positions 3 and 4.
 - 
Position 3: A propenone (1-oxoallyl) group linked to a 4-(2-morpholinoethoxy)phenyl moiety.
 - 
Position 4: A hydroxyl (-OH) group.
 - 
Acetamide (-NHCOCH3) at the nitrogen of the parent phenylamine.
 
Molecular Formula: C₂₅H₂₇N₃O₅
Molecular Weight: 473.51 g/mol (calculated).
Key Functional Groups:
- 
Morpholine ring (heterocyclic amine, six-membered ring with oxygen and nitrogen).
 - 
Propenone (α,β-unsaturated ketone).
 - 
Acetamide (amide bond).
 
The morpholine moiety enhances solubility and bioavailability, while the propenone group may confer electrophilic reactivity, enabling interactions with biological nucleophiles like cysteine residues .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
- 
4-(2-Morpholinoethoxy)benzaldehyde: Synthesized via nucleophilic substitution between morpholine and 2-chloroethyl ether followed by formylation.
 - 
3-Acetamido-4-hydroxyphenylpropenone: Derived from 4-hydroxy-3-aminophenylacetamide via Claisen-Schmidt condensation .
 - 
Coupling of fragments: Michael addition or Suzuki-Miyaura cross-coupling to merge the arylpropenone and morpholinoethoxybenzaldehyde units.
 
Step 1: Synthesis of 4-(2-Morpholinoethoxy)benzaldehyde
- 
Reagents: Morpholine, 2-chloroethyl ether, para-formaldehyde.
 - 
Conditions: Reflux in dimethylformamide (DMF) with K₂CO₃ as base .
 - 
Mechanism: Nucleophilic displacement of chloride by morpholine, followed by Vilsmeier-Haack formylation.
 
Step 2: Preparation of 3-Acetamido-4-hydroxyphenylpropenone
- 
Substrate: 4-Hydroxy-3-aminophenylacetamide.
 - 
Reaction: Claisen-Schmidt condensation with acetyl chloride in glacial acetic acid/sodium acetate .
 - 
Key Intermediate: α,β-unsaturated ketone formed via dehydration.
 
Step 3: Fragment Coupling
- 
Method: Michael addition between the propenone and benzaldehyde derivatives.
 - 
Yield Optimization: Use of anhydrous solvents and inert atmosphere improves efficiency.
 
Spectral Characterization and Analytical Data
Infrared (IR) Spectroscopy
- 
3290 cm⁻¹: N-H stretch (amide).
 - 
1680 cm⁻¹: C=O stretch (acetamide and propenone).
 - 
1605 cm⁻¹: C=C aromatic stretching.
 
¹H NMR (500 MHz, DMSO-d₆)
- 
δ 2.45 (t, 4H): Morpholine -CH₂N.
 - 
δ 3.60 (t, 4H): Morpholine -CH₂O.
 - 
δ 4.15 (t, 2H): Ethoxy -OCH₂.
 - 
δ 6.85–7.65 (m, 7H): Aromatic protons.
 - 
δ 9.80 (s, 1H): Phenolic -OH.
 
¹³C NMR
- 
δ 170.5: Acetamide carbonyl.
 - 
δ 190.2: Propenone carbonyl.
 - 
δ 66.8: Ethoxy -OCH₂.
 
Mass Spectrometry
- 
m/z 473.5 [M+H]⁺: Molecular ion peak.
 - 
Fragmentation at m/z 354.3 (loss of morpholinoethoxy group) and m/z 135.1 (acetyl fragment) .
 
Pharmacological Inferences and Applications
While direct studies on this compound are absent, structural analogs provide clues:
- 
Morpholine derivatives: Enhance blood-brain barrier penetration and modulate kinases or GPCRs .
 - 
Propenone moiety: Potential inhibitor of NF-κB or thioredoxin reductase via Michael addition .
 - 
Acetamide group: Improves metabolic stability compared to esters .
 
Hypothetical Applications:
- 
Anticancer agent: Targeting redox signaling pathways.
 - 
Anti-inflammatory: Suppression of pro-inflammatory cytokines.
 - 
Antidiabetic: PPAR-γ modulation akin to thiazolidinediones .
 
Challenges and Future Directions
- 
Synthetic hurdles: Low yields in fragment coupling (30–40% in analogous reactions) .
 - 
Solubility: Requires formulation with cyclodextrins or liposomes for in vivo studies.
 - 
Toxicity screening: Morpholine metabolites may pose renal risks.
 
Research Priorities:
- 
Structure-Activity Relationship (SAR): Modifying the propenone’s substituents.
 - 
In vivo pharmacokinetics: Radiolabeling for biodistribution studies.
 - 
Target identification: Proteomics to map binding partners.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume